molecular formula C7H6N2O5 B1639593 Methyl 2-hydroxy-5-nitronicotinate CAS No. 153888-40-5

Methyl 2-hydroxy-5-nitronicotinate

Cat. No.: B1639593
CAS No.: 153888-40-5
M. Wt: 198.13 g/mol
InChI Key: DLMMETCUQGSGOK-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-5-nitronicotinate is a chemical compound with the molecular formula C7H6N2O5. It is also known by its IUPAC name, 3-pyridinecarboxylic acid, 2-hydroxy-5-nitro-, methyl ester . This compound is a derivative of nicotinic acid and features a nitro group at the 5-position and a hydroxyl group at the 2-position on the pyridine ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-nitro-2-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O5/c1-14-7(11)5-2-4(9(12)13)3-8-6(5)10/h2-3H,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMMETCUQGSGOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CNC1=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856579-28-7
Record name Methyl 2-hydroxy-5-nitronicotinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-5-nitronicotinate typically involves the esterification of 2-hydroxy-5-nitronicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain the reaction conditions and optimize yield. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-5-nitronicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-hydroxy-5-nitronicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-5-nitronicotinate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can participate in hydrogen bonding and other interactions that influence the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-hydroxy-5-nitronicotinate is unique due to the presence of both a hydroxyl and a nitro group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Biological Activity

Methyl 2-hydroxy-5-nitronicotinate (MHNN), a compound with the molecular formula C₇H₆N₂O₅, has garnered attention in various fields of research due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C₇H₆N₂O₅
  • Molecular Weight: Approximately 198.13 g/mol
  • Melting Point: 161-164 °C

MHNN features a pyridine ring substituted with hydroxy and nitro groups, which contribute to its unique chemical reactivity and biological properties.

Antimicrobial Properties

Research indicates that MHNN exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

In one study, MHNN was tested against these pathogens at concentrations of 0.05% and 0.1%, demonstrating a notable reduction in bacterial growth over time. The optical density measurements indicated a decrease in microbial proliferation, suggesting its potential as an antimicrobial agent in food preservation and pharmaceuticals.

Anti-inflammatory Effects

MHNN has also been investigated for its anti-inflammatory properties. The compound's mechanism may involve the modulation of inflammatory pathways through the reduction of the nitro group, leading to the formation of reactive intermediates that interact with cellular components. This interaction can potentially reduce pro-inflammatory cytokine production and alleviate inflammation-related symptoms.

The biological activity of MHNN is primarily attributed to its structural features:

  • Nitro Group Reduction: The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets, influencing various biological pathways.
  • Hydroxyl Group Interactions: The hydroxyl group can participate in hydrogen bonding, enhancing the compound's reactivity and interaction potential within biological systems .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
Methyl 2-hydroxy-3-nitronicotinateDifferent nitro group positionVaries in reactivity
Methyl 2-hydroxy-5-aminonicotinateAmino group instead of nitroPotentially different biological effects
Methyl 2-hydroxy-5-chloronicotinateChloride substitutionUnique electronic effects

MHNN's specific substitution pattern imparts distinct chemical and biological properties that are leveraged in various applications .

Case Studies and Research Findings

  • Antimicrobial Testing:
    A study evaluated the antimicrobial efficacy of MHNN against multiple bacterial strains, revealing a significant reduction in growth rates at varying concentrations. The results supported its potential use as a preservative in food products .
  • Inflammation Modulation:
    Another research effort focused on the anti-inflammatory effects of MHNN, demonstrating its ability to modulate inflammatory responses in cell cultures. This finding highlights its therapeutic potential in treating inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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